N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185401-36-8
VCID: VC5412030
InChI: InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H
SMILES: CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.7

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride

CAS No.: 1185401-36-8

Cat. No.: VC5412030

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.7

* For research use only. Not for human or veterinary use.

N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride - 1185401-36-8

Specification

CAS No. 1185401-36-8
Molecular Formula C11H14ClN3O
Molecular Weight 239.7
IUPAC Name N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H
Standard InChI Key UUCPUNOUEKBVDY-UHFFFAOYSA-N
SMILES CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride comprises a 1,3,4-oxadiazole ring substituted at the 5-position with a phenyl group. A methylene (-CH2-) bridge connects the oxadiazole’s 2-position to the nitrogen of ethanamine, which is protonated as a hydrochloride salt. The molecular formula is C11H14N3O·HCl, yielding a molecular weight of 235.71 g/mol.

Key physicochemical properties inferred from analogous compounds include:

  • Density: ~1.2–1.3 g/cm³ (similar to (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine)

  • Boiling Point: Estimated 325–330°C (extrapolated from related oxadiazoles)

  • Solubility: High water solubility due to the hydrochloride salt, contrasting with the lipophilic free base .

  • pKa: The tertiary amine’s protonation state at physiological pH enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .

Synthetic Methodologies

Core Oxadiazole Ring Formation

The 1,3,4-oxadiazole scaffold is typically synthesized via cyclization of acylhydrazides. As demonstrated in recent studies , a common approach involves:

  • Esterification: Reacting substituted benzoic acids (A1–17) with N-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile to form active esters.

  • Hydrazide Formation: Treating esters with hydrazine hydrate at 0–5°C to yield benzohydrazides (B1–17), confirmed by FT-IR spectra showing −NH and −NH2 stretches .

  • Cyclodehydration: Oxadiazole ring closure via dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether), yielding the hydrochloride salt with improved stability and solubility .

Pharmacological Activities of Structural Analogs

Cholinesterase Inhibition

1,3,4-oxadiazole derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer’s disease (AD) therapy. For example:

  • SD-6 (unsubstituted phenyl oxadiazole): IC50 = 0.907 ± 0.011 μM (hAChE), 1.579 ± 0.037 μM (hBChE) .

  • SD-4 (3-CN substitution): IC50 = 1.077 ± 0.009 μM (hAChE), 1.653 ± 0.019 μM (hBChE) .

The ethanamine moiety in the target compound may enhance interactions with the AChE peripheral anionic site, analogous to donepezil’s piperidine group .

Neuroprotective Effects

Oxadiazole derivatives demonstrate dose-dependent neuroprotection in SH-SY5Y cells under oxidative stress:

  • SD-4 and SD-6: 82.47% and 83.57% cell viability at 20 μM, comparable to donepezil (81.29%) .
    The hydrochloride salt’s improved solubility may enhance bioavailability, potentially amplifying neuroprotective efficacy.

β-Secretase (BACE-1) Inhibition

Select compounds inhibit BACE-1, a protease involved in amyloid-β production:

  • SD-4: IC50 = 0.651 ± 0.014 μM .
    The target compound’s amine group could engage catalytic aspartate residues in BACE-1, though experimental validation is required.

Comparative Analysis of Key Analogues

CompoundhAChE IC50 (μM)hBChE IC50 (μM)hBACE-1 IC50 (μM)Neuroprotection (% viability at 20 μM)
SD-4 1.0771.6530.65182.47
SD-6 0.9071.5790.75383.57
Donepezil 0.0542.5571.41381.29
Target Compound*PredictedPredictedPredictedHypothesized

*Predictions based on structural similarity to SD-4/SD-6.

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